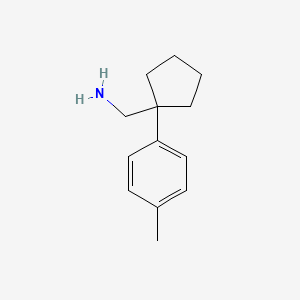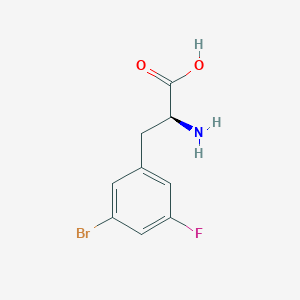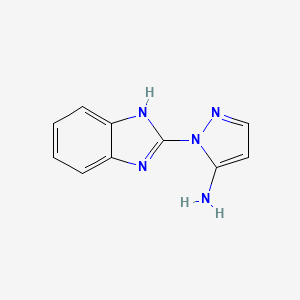![molecular formula C15H21N3 B11742243 benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)
benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the alkylated pyrazole using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylamines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science:
Industry: The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The benzyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylpyrazole: Lacks the 2-methylpropyl substitution, resulting in different pharmacokinetic properties.
2-Methylpropylpyrazole: Lacks the benzyl group, affecting its lipophilicity and binding affinity.
Benzylamine: Lacks the pyrazole ring, leading to different chemical reactivity and biological activity.
Uniqueness
Benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the benzyl group and the substituted pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C15H21N3 |
|---|---|
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)11-18-12-15(10-17-18)9-16-8-14-6-4-3-5-7-14/h3-7,10,12-13,16H,8-9,11H2,1-2H3 |
InChI-Schlüssel |
IHKKJPPXFNQADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)

![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
